3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol
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Overview
Description
3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, a bromine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the amino and hydroxyl groups through a series of reactions involving intermediates such as epoxides or aziridines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypyridine: This compound has a similar structure with an amino and hydroxyl group attached to a pyridine ring.
4-(1-Amino-2-hydroxyethyl)phenol: This compound shares the amino and hydroxyl groups but lacks the bromine and methoxy groups.
Uniqueness
3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol is unique due to the presence of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C9H12BrNO3 |
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Molecular Weight |
262.10 g/mol |
IUPAC Name |
3-(1-amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-7-3-2-5(6(11)4-12)8(10)9(7)13/h2-3,6,12-13H,4,11H2,1H3 |
InChI Key |
FUUCZXIJZIOWFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CO)N)Br)O |
Origin of Product |
United States |
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